molecular formula C23H21N3O2 B3737629 N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

Cat. No.: B3737629
M. Wt: 371.4 g/mol
InChI Key: NJPWUZRDXOLLCP-MOSHPQCFSA-N
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Description

“N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide” is a complex organic compound. It contains several functional groups including a benzyl group (a benzene ring attached to a CH2 group), a cyano group (a carbon triple-bonded to a nitrogen), a hydroxyphenyl group (a benzene ring with a hydroxyl group), and an acrylamide group (a carbon double-bonded to another carbon, which is also double-bonded to an amide group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the pyrrole ring). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the acrylamide group could participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16-12-19(17(2)26(16)21-8-10-22(27)11-9-21)13-20(14-24)23(28)25-15-18-6-4-3-5-7-18/h3-13,27H,15H2,1-2H3,(H,25,28)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWUZRDXOLLCP-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Reactant of Route 3
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Reactant of Route 4
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Reactant of Route 5
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Reactant of Route 6
N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

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